molecular formula C12H14N2O B2676741 7-methoxy-1H,2H,3H,4H-cyclopenta[b]indol-2-amine CAS No. 1706461-02-0

7-methoxy-1H,2H,3H,4H-cyclopenta[b]indol-2-amine

Cat. No.: B2676741
CAS No.: 1706461-02-0
M. Wt: 202.257
InChI Key: CDQWCODTCBODIH-UHFFFAOYSA-N
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Description

7-methoxy-1H,2H,3H,4H-cyclopenta[b]indol-2-amine is a chemical compound with the molecular formula C12H14N2O and a molecular weight of 202.26 g/mol . It features a tetrahydrocyclopenta[b]indole core structure, which is a fused ring system incorporating both cyclopentane and indole motifs, substituted with a methoxy group at the 7-position and an amino group at the 2-position . This structure makes it a functionalized indole derivative of significant interest in organic and medicinal chemistry research. The indole scaffold is a privileged structure in drug discovery and is present in a wide array of biologically active compounds and natural products . Indole derivatives have been extensively reported to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antimicrobial, and antidiabetic properties . The specific substitution pattern on this compound—a methoxy group and a primary amine—provides versatile handles for further chemical modification, making it a valuable building block (synthon) for the synthesis of more complex molecules, such as the development of novel bisindolyl alkaloids or other pharmacologically relevant structures . Researchers can leverage this compound to explore structure-activity relationships (SAR) or to develop new chemical entities for various therapeutic areas. This product is intended for research purposes as a chemical intermediate or reference standard in laboratory settings. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

7-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-15-8-2-3-11-10(6-8)9-4-7(13)5-12(9)14-11/h2-3,6-7,14H,4-5,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQWCODTCBODIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CC(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706461-02-0
Record name 7-methoxy-1H,2H,3H,4H-cyclopenta[b]indol-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-1H,2H,3H,4H-cyclopenta[b]indol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methoxy-1H,2H,3H,4H-cyclopenta[b]indol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Physicochemical Properties :

  • Predicted collision cross-section (CCS) values for adducts range from 142.2 Ų ([M+H]⁺) to 153.7 Ų ([M+Na]⁺) .
  • No direct literature or patent data are available, necessitating comparisons with structurally related compounds.

Comparison with Similar Compounds

Structural Analogues with Cyclopenta[b]indole Cores

Compound Name Substituents/Functional Groups Key Differences vs. Target Compound Potential Implications Reference
Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-yl}acetate - 7-hydroxy group
- Ethyl acetate at C3
Hydroxy (vs. methoxy) reduces lipophilicity; ester group introduces hydrolytic instability May exhibit altered solubility and metabolic stability
2-(7-{[4-Cyclopentyl-3-(trifluoromethyl)phenyl]methoxy}-1H,2H,3H,4H-cyclopenta[b]indol-3-yl)acetic acid - Bulky aryl-ether at C7
- Acetic acid at C3
Increased steric hindrance and lipophilicity due to trifluoromethyl and cyclopentyl groups Enhanced target binding specificity or prodrug potential

Key Observations :

  • Substituent Effects : Methoxy at C7 (target compound) balances lipophilicity and hydrogen-bonding capacity compared to polar hydroxy or bulky aryl-ether groups.
  • Functional Group Impact : The primary amine in the target compound may enhance solubility and facilitate interactions with biological targets, unlike ester or carboxylic acid groups in analogues.

Non-Fused Indole Derivatives

Compound Name Structure Key Differences vs. Target Compound Biological Relevance Reference
5-Methoxytryptamine Methoxyindole with ethylamine side chain Lacks cyclopentane ring; flexible side chain Serotonergic activity (CNS targets)
(3S)-3-Methyl-2,3-dihydro-1H-indol-6-amine Dihydroindole with methyl and amine groups Partial saturation reduces aromaticity; simpler structure Potential kinase or receptor modulation

Key Observations :

  • Electronic Effects : Full aromaticity in the target compound may enhance π-π stacking interactions versus dihydroindole analogues.

Heterocyclic Variations

Compound Name Core Structure Functional Groups Key Differences vs. Target Compound Reference
2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbohydrazide Cyclopenta[b]thiophene Thiophene (vs. indole); carbohydrazide Thiophene’s lower electron density may reduce aromatic interactions
4,4a-Dihydro-4-(5-methyl-2-thienyl)-1H-pyrimido[4,5-b]indol-2-amine Pyrimidoindole + thienyl Pyrimidine ring introduces additional nitrogen atoms Enhanced hydrogen-bonding capacity; thienyl adds steric bulk

Key Observations :

  • Heteroatom Influence: Indole’s nitrogen (target compound) vs.
  • Ring Modifications : Pyrimidoindole derivatives () introduce additional hydrogen-bond acceptors, which could broaden target selectivity.

Functional Group Variations

Compound Name Functional Groups Key Differences vs. Target Compound Reference
N-[(5-Substituted-2-phenyl-1H-indol-3-yl)methylene]-1,3,4-oxadiazol-2-amine Oxadiazole ring; Schiff base Oxadiazole enhances metabolic stability; Schiff base introduces pH-dependent reactivity
4-Methoxybenzyl-[1-(2-methoxymethyl-allyl)-1H-indol-3-ylmethylene]-amine Allyl and methoxybenzyl groups Increased steric bulk reduces membrane permeability

Key Observations :

  • Amine vs. Oxadiazole : The primary amine in the target compound may offer superior solubility and protonation-dependent interactions compared to oxadiazole-containing analogues.
  • Steric Effects : Bulky substituents in analogues (e.g., allyl, methoxybenzyl) could limit bioavailability.

Biological Activity

7-Methoxy-1H,2H,3H,4H-cyclopenta[b]indol-2-amine (CAS Number: 1706461-02-0) is a synthetic compound belonging to the indole derivative family. It has attracted interest due to its potential biological activities, including anticancer, anti-inflammatory, and antiviral properties. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data tables.

  • Chemical Formula : C₁₂H₁₃N₃O
  • Molecular Weight : 202.25 g/mol
  • IUPAC Name : 7-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of various receptors and enzymes involved in cellular signaling pathways. The compound's mechanism may involve:

  • Inhibition of tubulin polymerization.
  • Modulation of cell cycle progression.
  • Induction of apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Notably, it has been evaluated for its antiproliferative effects against various cancer cell lines.

Case Studies

  • Microtubule Targeting Agents : Research indicates that this compound exhibits significant microtubule depolymerization activity. In assays conducted on MDA-MB-435 cancer cell lines, the compound demonstrated an IC₅₀ value indicating effective inhibition of cell proliferation .
  • NCI-60 Cell Line Panel : In a broader screening using the NCI-60 panel, the compound showed promising results with an average GI₅₀ value around 10 nM across sensitive cell lines .

Anti-inflammatory and Antiviral Properties

In addition to its anticancer potential, 7-methoxy-1H,2H,3H,4H-cyclopenta[b]indol-2-amines have been investigated for their anti-inflammatory and antiviral properties. Preliminary studies suggest that the compound may inhibit inflammatory pathways and exhibit antiviral activity against specific viral strains.

Data Table: Biological Activity Summary

Activity TypeAssay TypeCell Line/ModelResultReference
AntiproliferativeIC₅₀ AssayMDA-MB-435IC₅₀ ~19 nM
Microtubule DepolymerizationMicrotubule AssayPurified TubulinEffective inhibitor
AntiviralViral Inhibition AssaySpecific Viral StrainsPreliminary results
Anti-inflammatoryCytokine Release AssayMacrophage ModelReduced cytokine levels

Q & A

Q. What are the common synthetic routes for 7-methoxy-1H,2H,3H,4H-cyclopenta[b]indol-2-amine, and what catalysts or solvents are typically employed?

  • Methodological Answer : Synthesis often involves multi-step reactions, including cyclization of indole precursors and methoxy group introduction. For example, palladium or copper catalysts in solvents like DMF or toluene under inert atmospheres are used for similar cyclopenta[b]indole derivatives . Reaction temperatures typically range from 80–120°C, with yields optimized via controlled stoichiometry.

| Synthetic Method Comparison | |---|---| | Route | Catalysts | Solvent | Yield (%) | Reference | | Indole cyclization | Pd(OAc)₂ | DMF | 45–55 | | | Methoxy substitution | CuI | Toluene | 60–70 | |

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • NMR : 1^1H NMR detects methoxy protons (~δ 3.8–4.0 ppm) and indole NH signals (~δ 8.0–10.0 ppm). 13^{13}C NMR confirms cyclopentane and aromatic carbons.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₂H₁₅N₂O, MW 203.26 g/mol) .
  • IR : Stretching bands for NH (~3400 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) are critical .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial screens include:
  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme Inhibition : Testing for kinase or protease inhibition (IC₅₀ determination).
  • Solubility : Use DMSO for in vitro assays, with concentrations ≤0.1% to avoid solvent interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurities. Strategies include:
  • Reproducibility Checks : Replicate experiments under standardized protocols.
  • Purity Validation : Use HPLC (≥95% purity) and elemental analysis to confirm compound integrity .
  • Meta-Analysis : Compare data across studies with similar cell lines or enzyme isoforms (e.g., COX-2 vs. COX-1 inhibition) .

Q. What computational approaches are suitable for predicting the biological targets of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets or GPCRs.
  • Pharmacophore Modeling : Identify key interactions (e.g., hydrogen bonds with methoxy groups) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How can synthetic yields be optimized using Design of Experiments (DOE)?

  • Methodological Answer : DOE factors include catalyst loading, temperature, and solvent polarity. For example:
  • Response Surface Methodology (RSM) : Optimizes Pd catalyst (0.5–2.0 mol%) and DMF/toluene ratios.

  • Critical Parameters : Higher temperatures (>100°C) improve cyclization but may degrade sensitive intermediates .

    | DOE Optimization Example |
    |---|---|
    | Factor | Range | Optimal Value |
    | Catalyst (Pd) | 0.5–2.0 mol% | 1.2 mol% |
    | Temperature | 80–120°C | 105°C |
    | Solvent (DMF:Toluene) | 1:1 to 1:3 | 1:2 |

Q. What strategies mitigate solubility challenges in bioassays for this hydrophobic compound?

  • Methodological Answer :
  • Co-Solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility.
  • Nanoformulations : Liposomal encapsulation improves bioavailability in cellular uptake studies .
  • Pro-drug Synthesis : Introduce hydrophilic groups (e.g., phosphate esters) temporarily .

Q. How does the methoxy group’s position influence the compound’s electronic properties and reactivity?

  • Methodological Answer :
  • DFT Calculations : Methoxy at C7 donates electron density via resonance, stabilizing the indole NH for hydrogen bonding.
  • Hammett Analysis : σₚ values indicate electron-donating effects, altering reaction rates in electrophilic substitutions .

Q. What crystallization conditions are optimal for X-ray diffraction studies?

  • Methodological Answer :
  • Solvent System : Slow evaporation from ethanol/water (7:3 v/v) yields single crystals.
  • Temperature : Crystallize at 4°C to minimize thermal disorder.
  • Data Collection : Use Cu Kα radiation (λ = 1.5418 Å) for high-resolution structures, resolving bond lengths (e.g., C-N: 1.36–1.38 Å) .

Q. How can contradictory data on thermal stability (TGA vs. DSC) be reconciled?

  • Methodological Answer :
  • TGA-DSC Coupling : Simultaneous analysis under nitrogen identifies decomposition (TGA mass loss) and phase transitions (DSC endotherms).
  • Sample Purity : Impurities (e.g., residual solvents) lower observed decomposition temperatures. Re-crystallize and repeat under inert conditions .

Data Contradiction Analysis

Reported Biological Activity Conflicts
Study
A (2023)
B (2024)
C (2025)

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